![molecular formula C12H10O3 B051001 [1,1/'-Biphenyl]-2,3,4/'-triol CAS No. 120728-35-0](/img/structure/B51001.png)
[1,1/'-Biphenyl]-2,3,4/'-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-2,3,4’-triol is an organic compound consisting of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 2, 3, and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2,3,4’-triol typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-2,3,4’-triol can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications .
化学反应分析
Types of Reactions: (1,1’-Biphenyl)-2,3,4’-triol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .
科学研究应用
(1,1’-Biphenyl)-2,3,4’-triol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1,1’-Biphenyl)-2,3,4’-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
相似化合物的比较
(1,1’-Biphenyl)-4,4’-diol: Similar structure but with hydroxyl groups at the 4,4’ positions.
(1,1’-Biphenyl)-2,2’-diol: Hydroxyl groups at the 2,2’ positions.
(1,1’-Biphenyl)-3,3’-diol: Hydroxyl groups at the 3,3’ positions.
Uniqueness: (1,1’-Biphenyl)-2,3,4’-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications .
属性
CAS 编号 |
120728-35-0 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI 键 |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Key on ui other cas no. |
120728-35-0 |
同义词 |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


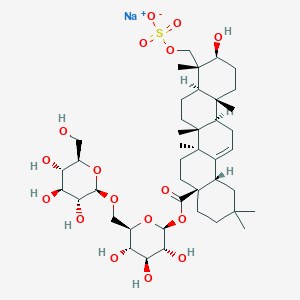
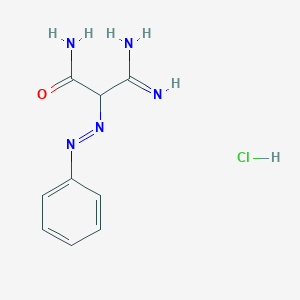
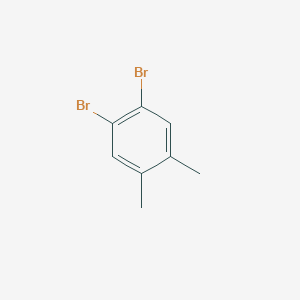
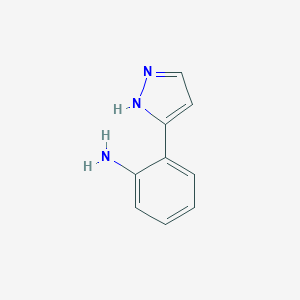
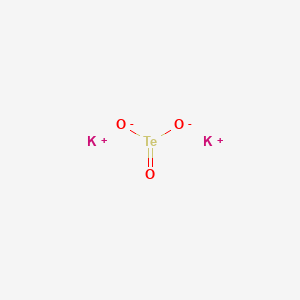
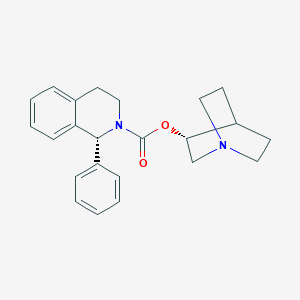
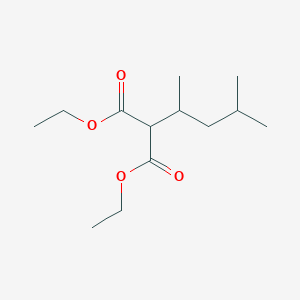
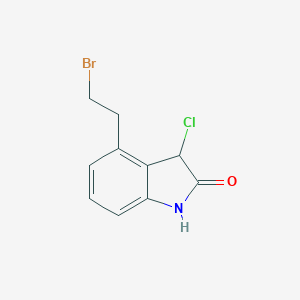
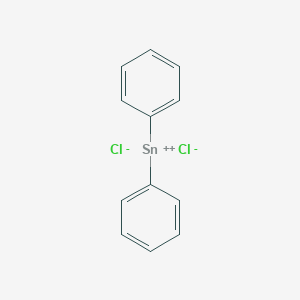
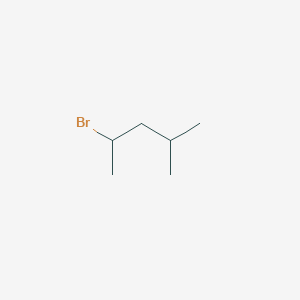
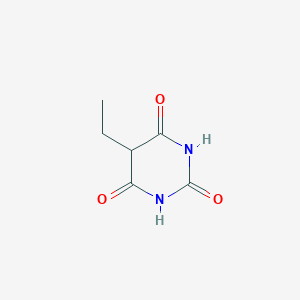

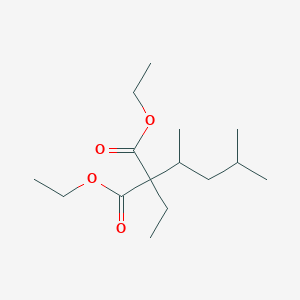
![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
